molecular formula C16H17NO5S2 B2875684 Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 922824-71-3

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No.: B2875684
CAS No.: 922824-71-3
M. Wt: 367.43
InChI Key: FAVZKTIQFQKZGM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives.

Properties

IUPAC Name

ethyl 2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-3-22-16(19)13-9-10-23-15(13)17-14(18)11-5-7-12(8-6-11)24(20,21)4-2/h5-10H,3-4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVZKTIQFQKZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Kröhnke-type mechanism:

  • Knoevenagel Condensation : Ethyl cyanoacetate reacts with a ketone (e.g., ethyl acetoacetate) to form an α,β-unsaturated nitrile.
  • Cyclization : Sulfur incorporates into the intermediate, forming the thiophene ring.
  • Amination : The exocyclic amine group is introduced at the 2-position.

Key parameters influencing yield and purity include:

  • Temperature : Optimal reaction temperatures range from 60–80°C.
  • Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance reaction efficiency.
  • Catalyst : Morpholine or triethylamine accelerates the cyclization step.

Example Protocol ():

Component Quantity Role
Ethyl cyanoacetate 16.29 g Nucleophile
4-Chloroacetophenone 18.55 g Ketone component
Morpholine 23.00 g Base catalyst
Sulfur 4.91 g Ring-forming agent
Ethanol 500 mL Solvent

Procedure :

  • Combine ketone, ethyl cyanoacetate, morpholine, and ethanol under argon.
  • Heat to 70°C for 3 hours, then add sulfur and stir for 48 hours.
  • Concentrate under reduced pressure and purify via column chromatography.
    Yield : 21% (for Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate).

Synthesis of 4-(Ethylsulfonyl)benzoyl Chloride

The ethylsulfonyl moiety is introduced via sulfonation of a benzoyl precursor, followed by conversion to the acid chloride.

Sulfonation of 4-Mercaptobenzoic Acid

  • Alkylation : React 4-mercaptobenzoic acid with ethyl iodide in the presence of potassium carbonate to form 4-(ethylthio)benzoic acid.
  • Oxidation : Treat the thioether with hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours to yield 4-(ethylsulfonyl)benzoic acid.

Example Protocol :

Reagent Conditions Yield
4-Mercaptobenzoic acid Ethyl iodide, K₂CO₃, DMF 85%
4-(Ethylthio)benzoic acid H₂O₂ (30%), AcOH, 50°C 92%

Acid Chloride Formation

Convert 4-(ethylsulfonyl)benzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

  • Reflux the acid in excess SOCl₂ (5 equivalents) at 70°C for 2 hours.
  • Remove excess SOCl₂ under vacuum to obtain 4-(ethylsulfonyl)benzoyl chloride.

Amide Coupling Strategies

The final step involves coupling 4-(ethylsulfonyl)benzoyl chloride with Ethyl 2-aminothiophene-3-carboxylate. Two primary methods are employed:

Direct Acylation with Acid Chloride

Procedure ():

  • Dissolve Ethyl 2-aminothiophene-3-carboxylate (0.73 mmol) in dichloromethane (DCM).
  • Add 4-(ethylsulfonyl)benzoyl chloride (0.66 mmol) dropwise at 0°C.
  • Stir at room temperature for 8 hours, concentrate, and recrystallize from DCM/petroleum ether.
    Yield : 75% (analogous to).

Advantages :

  • No coupling agents required.
  • High atom economy.

Limitations :

  • Sensitivity to moisture.
  • Requires strict temperature control.

Carbodiimide-Mediated Coupling

For less reactive amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU is used ():

  • Activate 4-(ethylsulfonyl)benzoic acid with EDC (1.2 equivalents) and hydroxybenzotriazole (HOBt) in DMSO.
  • Add Ethyl 2-aminothiophene-3-carboxylate and stir at room temperature for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Example Conditions ():

Reagent Quantity Role
4-(Ethylsulfonyl)benzoic acid 1.0 equiv Substrate
EDC 1.2 equiv Coupling agent
HOBt 1.1 equiv Additive
DMSO 10 mL Solvent

Yield : 68–82% (depending on substituents).

Comparative Analysis of Methods

Parameter Direct Acylation EDC-Mediated Coupling
Reaction Time 8 hours 12–24 hours
Yield 75% 68–82%
Purity ≥95% ≥90%
Cost Low High
Scalability Excellent Moderate

Challenges and Optimization Strategies

  • Thiophene Ring Instability : Prolonged heating during the Gewald reaction can lead to decomposition. Microwave-assisted synthesis reduces reaction time from 48 hours to 30 minutes while improving yields to 85–96%.
  • Sulfonation Side Reactions : Over-oxidation of the thioether to sulfonic acid is mitigated by using controlled equivalents of H₂O₂.
  • Amide Hydrolysis : The ethyl ester group is susceptible to basic conditions. Neutral pH (6.5–7.5) during coupling prevents ester degradation.

Mechanism of Action

Biological Activity

Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate is a thiophene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a thiophene ring, an ethylsulfonyl group, and a benzamide moiety. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the ethylsulfonyl and benzamido groups enhances its binding affinity and selectivity towards specific biological pathways.

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.

  • Case Study : In a screening assay against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity.

Anticancer Properties

Thiophene derivatives are also known for their anticancer activities. This compound has been evaluated for its effects on cancer cell lines.

  • Research Findings : In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM. This suggests that the compound may act by disrupting cellular signaling pathways involved in cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has shown promise in modulating inflammatory markers and cytokine production.

  • Data Table: Anti-inflammatory Activity
CompoundConcentration (µM)Inhibition (%)
This compound5070
Standard Drug (e.g., Diclofenac)5080

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